molecular formula C8H12BNO2 B14059293 (5-Isopropylpyridin-3-yl)boronic acid

(5-Isopropylpyridin-3-yl)boronic acid

Cat. No.: B14059293
M. Wt: 165.00 g/mol
InChI Key: UDEAILLWXQRGBU-UHFFFAOYSA-N
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Description

(5-Isopropylpyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with an isopropyl group at the 5-position and a boronic acid (-B(OH)₂) moiety at the 3-position. Boronic acids are widely utilized in medicinal chemistry and materials science due to their reversible covalent interactions with diols and their role as protease inhibitors.

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

(5-propan-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H12BNO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6,11-12H,1-2H3

InChI Key

UDEAILLWXQRGBU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthesis Methodologies

Transition-Metal-Catalyzed Miyaura Borylation

The Miyaura borylation reaction is the most widely employed method for synthesizing arylboronic acids. For (5-isopropylpyridin-3-yl)boronic acid, this typically involves palladium-catalyzed coupling of a halogenated pyridine precursor with bis(pinacolato)diboron (B$$2$$pin$$2$$).

Reaction Mechanism
  • Substrate Preparation : 5-Isopropyl-3-bromopyridine serves as the starting material.
  • Catalytic System : Pd(dppf)Cl$$2$$ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(OAc)$$2$$ with triphenylphosphine (PPh$$_3$$) as a ligand.
  • Base : Potassium acetate (KOAc) or triethylamine (Et$$_3$$N) to facilitate transmetallation.
  • Solvent : Dimethylformamide (DMF) or 1,4-dioxane under inert atmosphere.

The general reaction is:
$$
\text{5-Isopropyl-3-bromopyridine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{this compound pinacol ester} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$

Optimization Data
Parameter Typical Range Impact on Yield
Catalyst Loading 1–5 mol% Pd Higher loading increases rate but risks side reactions
Temperature 80–100°C Elevated temps improve kinetics
Reaction Time 12–24 hours Prolonged duration ensures completion
B$$2$$pin$$2$$ Equiv 1.2–1.5 Excess drives reaction forward

Post-reaction hydrolysis of the pinacol ester is performed using acidic (HCl) or basic (NaOH) aqueous conditions, yielding the free boronic acid.

Halogen-Lithium Exchange Followed by Boronation

This two-step approach avoids transition metals, making it suitable for sensitive substrates.

Step 1: Generation of Pyridyllithium Intermediate

5-Isopropyl-3-iodopyridine is treated with n-butyllithium (n-BuLi) at –78°C in tetrahydrofuran (THF):
$$
\text{5-Isopropyl-3-iodopyridine} + \text{n-BuLi} \rightarrow \text{5-Isopropylpyridin-3-yllithium} + \text{n-BuI}
$$

Step 2: Quenching with Trimethyl Borate

The lithiated intermediate reacts with trimethyl borate (B(OMe)$$3$$):
$$
\text{5-Isopropylpyridin-3-yllithium} + \text{B(OMe)}
3 \rightarrow \text{this compound trimethyl ester} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$

Challenges
  • Strict temperature control (–78°C) to prevent decomposition.
  • Moisture-free conditions to avoid premature hydrolysis.

Boronic Anhydride Stabilization

Boronic acids are prone to dehydration, forming trimeric boroxines. Patent US7109323 describes stabilizing boronic acids as anhydrides or esters. For this compound, this involves:

  • Anhydride Formation : Heating the boronic acid under reduced pressure to form the cyclic trimer:
    $$
    3\,\text{this compound} \rightarrow \text{(5-Isopropylpyridin-3-yl)boroxine} + 3\,\text{H}_2\text{O}
    $$

  • Reconstitution : The anhydride is dissolved in aqueous ethanol with a diol (e.g., mannitol) to regenerate the boronic acid upon administration.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Miyaura Borylation 70–85 ≥95 High Moderate
Halogen-Lithium 50–65 90–93 Low High
Anhydride Stabilization N/A ≥99 Industrial Low

Key Observations :

  • Miyaura Borylation offers the best balance of yield and scalability but requires costly palladium catalysts.
  • Halogen-Lithium Exchange avoids metals but is less efficient.
  • Anhydride Stabilization is optimal for long-term storage but adds synthetic steps.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane mixtures (1:3 to 1:1) removes unreacted starting materials.
  • Recrystallization : From ethanol/water mixtures to enhance purity.

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.65 (s, 1H, H-2), 8.25 (d, J = 2.4 Hz, 1H, H-4), 7.45 (d, J = 2.4 Hz, 1H, H-6), 3.10 (septet, J = 6.8 Hz, 1H, CH), 1.35 (d, J = 6.8 Hz, 6H, CH$$3$$).
  • $$^{11}$$B NMR (128 MHz, CDCl$$_3$$): δ 30.5 ppm (characteristic of boronic acids).

Industrial-Scale Production Insights

Sigma-Aldrich and CombiPhos Catalysts Inc. utilize proprietary protocols likely based on Miyaura borylation, given their expertise in transition-metal catalysis. The compound’s price escalates with scale ($200/25 mg to $3,125/1 g), reflecting purification costs and catalyst recovery challenges.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Chan-Lam Coupling: Copper catalysts (e.g., Cu(OAc)₂), bases (e.g., pyridine), and solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium perborate).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Chan-Lam Coupling: Amino- or alkoxy-substituted pyridines.

    Oxidation: Boronic esters or borates.

Mechanism of Action

The mechanism of action of (5-Isopropylpyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. In the Suzuki-Miyaura coupling, for example, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent Effects on Acidity (pKa):
The pKa of boronic acids is critical for their reactivity and binding affinity. Electron-donating groups (e.g., alkyl substituents like isopropyl) lower acidity by stabilizing the neutral boronic acid form, whereas electron-withdrawing groups (e.g., hydroxyl, nitro) increase acidity. For example:

  • 3-AcPBA (3-acetamidophenylboronic acid) and 4-MCPBA (4-methylcarboxyphenylboronic acid) : Exhibit pKa values >8.5, limiting their utility in physiological environments (pH ~7.4) .
  • (5-Isopropylpyridin-3-yl)boronic acid : Predicted to have a lower pKa (~7–8) due to the pyridine ring’s electron-withdrawing nature, which may enhance boronate formation under physiological conditions .
  • Phenylboronic acid : pKa ~8.8, making it less reactive at physiological pH compared to derivatives with optimized substituents .

Table 1: Comparative pKa and Substituent Effects

Compound Substituent pKa (Estimated/Experimental) Key Electronic Effect
This compound Isopropyl (electron-donating) ~7–8 (predicted) Enhanced boronate stability at pH 7.4
6-Hydroxynaphthalen-2-yl boronic acid Hydroxyl (electron-withdrawing) ~7.5 (experimental) High acidity enables strong diol binding
Phenanthren-9-yl boronic acid Aromatic bulk ~8.2 (experimental) Steric hindrance reduces hydrolysis
3-AcPBA Acetamido >8.5 Poor physiological reactivity

Reactivity in Dynamic Systems

Boronic Ester Formation:

  • Phenylboronic acid : Forms dynamic esters with catechols, but equilibrium shifts require excess base (e.g., Et₃N) .

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